N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a 2,5-dichlorophenyl group and a 4-(N,N-dimethylsulfamoyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The N,N-dimethylsulfamoyl group is introduced by reacting the intermediate product with dimethylsulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The benzamide core can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the benzamide core.
Hydrolysis: Breakdown products including 2,5-dichlorophenylamine and 4-(N,N-dimethylsulfamoyl)benzoic acid.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(2,5-dichlorophenyl)-4-(N,N-diethylsulfamoyl)benzamide
- N-(2,5-dichlorophenyl)-4-(N,N-dimethylsulfamoyl)aniline
Uniqueness
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide is unique due to the specific positioning of the dichlorophenyl and dimethylsulfamoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(2)23(21,22)12-6-3-10(4-7-12)15(20)18-14-9-11(16)5-8-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXZGWCFBNZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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